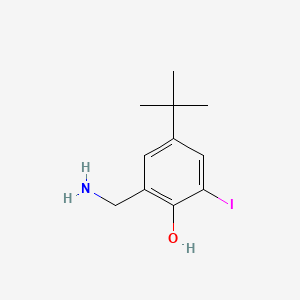

MK-447

Beschreibung

Eigenschaften

IUPAC Name |

2-(aminomethyl)-4-tert-butyl-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16INO/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-5,14H,6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEAPVMQZPKNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)I)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207153 | |

| Record name | 2-Aminomethyl-4-t-butyl-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58456-91-0 | |

| Record name | 2-Aminomethyl-4-t-butyl-6-iodophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058456910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminomethyl-4-t-butyl-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of MK-447 on Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the mechanism of action of MK-447 (2-aminomethyl-4-t-butyl-6-iodophenol), a compound historically classified as a non-steroidal anti-inflammatory agent. Contrary to the typical action of NSAIDs which inhibit prostaglandin synthesis, this compound uniquely functions as an enhancer of prostaglandin formation. This document elucidates the core mechanism, which is centered on its role as a free radical scavenger, facilitating the peroxidase activity of the cyclooxygenase (COX) enzyme. This guide consolidates available data, details experimental methodologies from key studies, and provides visual representations of the biochemical pathways and experimental workflows involved.

Core Mechanism of Action: Enhancement of Prostaglandin Synthesis

The primary mechanism of this compound is not the inhibition of prostaglandin synthesis, but rather its enhancement through a novel process. This compound acts as a free radical scavenger, which plays a crucial role in the catalytic cycle of prostaglandin H synthase (PGHS), also known as cyclooxygenase (COX).

The COX enzyme possesses two distinct catalytic activities:

-

Cyclooxygenase activity: Converts arachidonic acid into the unstable endoperoxide, prostaglandin G2 (PGG2).

-

Peroxidase activity: Reduces the 15-hydroperoxy group of PGG2 to a hydroxyl group, forming prostaglandin H2 (PGH2).

The cyclooxygenase activity requires activation by a hydroperoxide. This activation involves the generation of a tyrosyl radical within the enzyme's active site. This compound is understood to facilitate the peroxidase step (PGG2 to PGH2), thereby reducing the accumulation of PGG2 and accelerating the formation of PGH2.[1] This, in turn, leads to an increased synthesis of downstream prostaglandins like prostacyclin (PGI2).[2] Some studies have suggested that this compound may act as a tryptophan-like cofactor in this process.[2]

Signaling Pathway of this compound Action

The following diagram illustrates the prostaglandin synthesis pathway and the proposed site of action for this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on prostaglandin synthesis and related physiological actions as reported in the literature.

Table 1: In Vitro Effects of this compound on Prostaglandin Synthesis

| Parameter | System | Concentration | Effect | Reference |

| PGI2 Generation | Isolated Rat Aortae | Not specified | Acceleration of endogenous PGI2 generation | [2] |

| PGI2 Levels | Not specified | 100 µM | Increased amounts of PGI2 | [1] |

Table 2: In Vivo Effects of this compound

| Parameter | Animal Model | Doses (p.o.) | Effect | Reference |

| Gastric Acid Secretion | Pylorus ligated rats | 20 and 50 mg/kg | Blockade of gastric acid secretion | [1] |

| Acid Output | Dogs | 5, 10, 20, and 40 mg/kg | Dose-dependent decrease in acid output | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound's effect on prostaglandin synthesis.

Acceleration of Endogenous PGI2 Generation in Isolated Rat Aortae

This protocol is based on the methodology described by Harada et al. (1981).[2]

-

Objective: To measure the effect of this compound on the generation of PGI2 from endogenous arachidonic acid in vascular tissue.

-

Experimental System: Isolated aortae from rats.

-

Procedure:

-

Rat aortae are isolated and incubated at 22°C in 1ml of Tris-buffered saline (pH 7.4).

-

The tissue is subjected to mechanical stimulation (manual stretching) before each incubation period to maintain a constant rate of PGI2 generation.

-

The incubation medium is collected every 10 minutes.

-

This compound is added to the incubation medium at the desired concentrations.

-

The amount of PGI2 in the collected medium is immediately measured.

-

-

Measurement of PGI2 (Bioassay):

-

PGI2 levels are quantified by its inhibitory activity on ADP-induced rabbit platelet aggregation.

-

Platelet-rich plasma is prepared from rabbit blood.

-

A platelet aggregometer is used to measure the change in light transmission through the platelet suspension upon addition of ADP.

-

The inhibitory effect of the incubation medium (containing PGI2) on ADP-induced aggregation is compared to that of known standards of PGI2.

-

The following diagram outlines the workflow for this experimental protocol.

Conclusion

This compound represents a unique pharmacological agent that enhances prostaglandin synthesis, a mechanism that is distinct from the vast majority of anti-inflammatory drugs. Its action as a free radical scavenger that facilitates the peroxidase activity of the COX enzyme provides a compelling case for the role of redox status in regulating the prostaglandin pathway. The data, primarily from in vitro and animal studies, indicates a significant effect on PGI2 production and gastric acid secretion. Further research into compounds with similar mechanisms could open new avenues for therapeutic interventions where enhancement, rather than inhibition, of specific prostaglandin pathways is desired.

References

Chemical structure and properties of MK-447

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:58456-91-0 | Chemsrc [chemsrc.com]

- 3. Orally delivered MK-4482 inhibits SARS-CoV-2 replication in the Syrian hamster model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molnupiravir (MK-4482) is efficacious against Omicron and other SARS-CoV-2 variants in the Syrian hamster COVID-19 model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmacytimes.com [pharmacytimes.com]

- 10. AGMB-447 – Agomab Therapeutics [agomab.com]

The Genesis and Trajectory of Molnupiravir (MK-4482): An In-Depth Technical Guide

An orally administered ribonucleoside analogue, Molnupiravir (formerly known as EIDD-2801 and MK-4482), has emerged as a significant antiviral agent, particularly noted for its role in the therapeutic landscape of COVID-19. This technical guide provides a comprehensive overview of its discovery, historical development, mechanism of action, and the pivotal preclinical and clinical studies that have defined its profile.

Discovery and Early Development

The origins of Molnupiravir can be traced back to research conducted at Emory University's non-profit biotechnology company, Drug Innovation Ventures at Emory (DRIVE).[1][2][3] Initially, the focus was on developing antiviral therapies for alphavirus infections, such as Venezuelan equine encephalitis virus (VEEV).[4] This research, which began in 2013 with funding from the Defense Threat Reduction Agency, led to the discovery of the ribonucleoside analog β-d-N4-hydroxycytidine (NHC), also known as EIDD-1931.[4][5][6]

EIDD-1931 demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[4] However, it exhibited poor bioavailability in animal models.[1] To address this limitation, researchers at Emory developed an isopropyl ester prodrug of NHC, designated EIDD-2801, which would later be named Molnupiravir.[1] This modification was designed to enhance the compound's absorption and metabolic stability, allowing for effective oral administration.[1]

In early 2020, with the onset of the COVID-19 pandemic, the research focus for EIDD-2801 pivoted towards SARS-CoV-2.[4] Recognizing its potential, Ridgeback Biotherapeutics, a Miami-based biotechnology company, licensed the compound from Emory University to advance its clinical development.[3][7] Subsequently, Merck & Co., Inc. partnered with Ridgeback to further develop and scale up the manufacturing of Molnupiravir, now also identified as MK-4482.[7][8]

Mechanism of Action

Molnupiravir exerts its antiviral effect through a mechanism known as "viral error catastrophe" or lethal mutagenesis.[9] As a prodrug, it is metabolized to its active form, NHC, which is then phosphorylated intracellularly to NHC-triphosphate (NHC-TP).[3] NHC-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral genome.[3]

During viral RNA synthesis, NHC-TP is incorporated into the nascent RNA strand.[3] The incorporated NHC can exist in two tautomeric forms, allowing it to mimic both cytidine and uridine. This leads to errors in the subsequent round of RNA replication, causing a random accumulation of mutations throughout the viral genome.[5] This high mutational burden ultimately proves lethal to the virus, inhibiting its ability to replicate and produce infectious progeny.[9]

dot

Caption: Mechanism of action of Molnupiravir.

Preclinical Studies

Initial preclinical evaluations of Molnupiravir and its active metabolite, NHC, demonstrated potent in vitro activity against a range of coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2.[10] Studies in various cell lines, including human airway epithelial cells, confirmed its ability to inhibit viral replication at low micromolar concentrations.[10][11]

In vivo studies in animal models, such as mice and ferrets, provided further evidence of Molnupiravir's efficacy.[12] These studies showed that oral administration of the compound could reduce viral load, mitigate lung pathology, and in some models, block the transmission of SARS-CoV-2.[12]

Clinical Development and Efficacy

The clinical development of Molnupiravir for COVID-19 progressed rapidly through Phase 1, 2, and 3 trials.

Pharmacokinetics

Phase 1 studies in healthy volunteers established the safety and pharmacokinetic profile of Molnupiravir.[7][8][13] Following oral administration, the prodrug is rapidly absorbed and converted to its active form, NHC, with a time to maximum plasma concentration (Tmax) of approximately 1 to 1.75 hours.[8][13] NHC has a relatively short half-life of about 1 hour, with a slower elimination phase observed at higher doses.[8][13] The administration of Molnupiravir with a high-fat meal was found to slow the rate of absorption but did not significantly impact overall exposure.[7][8][13]

| Parameter | Value | Reference |

| Tmax (Median) | 1.00 - 1.75 hours | [8][13] |

| Half-life (Geometric) | ~1 hour | [8][13] |

| Effect of Food | Decreased rate of absorption, no change in overall exposure | [7][8][13] |

| Table 1: Pharmacokinetic Parameters of NHC after Oral Administration of Molnupiravir |

MOVe-OUT Trial

The pivotal Phase 3 MOVe-OUT trial was a randomized, placebo-controlled, double-blind study that evaluated the efficacy and safety of Molnupiravir in non-hospitalized, unvaccinated adults with mild-to-moderate COVID-19 who were at high risk for progressing to severe disease.[14] Participants received 800 mg of Molnupiravir or a placebo orally every 12 hours for five days.[14]

The primary endpoint of the study was the incidence of hospitalization or death through day 29.[14] The final analysis of the study population showed that Molnupiravir significantly reduced the risk of hospitalization or death.[14]

| Outcome | Molnupiravir (n=709) | Placebo (n=699) | Risk Difference (95% CI) |

| Hospitalization or Death | 6.8% | 9.7% | -3.0% (-5.9 to -0.1) |

| Deaths | 1 | 9 | |

| Table 2: Efficacy of Molnupiravir in the MOVe-OUT Trial [14] |

Safety and Tolerability

Across clinical trials, Molnupiravir has been generally well-tolerated.[13][14] In the MOVe-OUT trial, the incidence of adverse events was comparable between the Molnupiravir and placebo groups.[14]

| Adverse Event Category | Molnupiravir (n=710) | Placebo (n=701) |

| Any Adverse Event | 30.4% | 33.0% |

| Serious Adverse Events | 6.8% | 9.7% |

| Drug-Related Adverse Events | 8.6% | 8.7% |

| Discontinuation due to Adverse Event | 1.3% | 3.4% |

| Table 3: Safety Profile of Molnupiravir in the MOVe-OUT Trial [14] |

The most commonly reported adverse events were diarrhea, nausea, and dizziness, which were generally mild to moderate in severity.

Experimental Protocols

In Vitro Antiviral Activity Assay

A common method to assess the in vitro antiviral activity of Molnupiravir is the plaque reduction assay.

-

Cell Culture: Vero E6 cells (or other susceptible cell lines) are seeded in multi-well plates and grown to confluency.

-

Virus Inoculation: The cells are infected with a known titer of SARS-CoV-2 for a specified period (e.g., 1 hour) to allow for viral attachment and entry.

-

Compound Treatment: The virus inoculum is removed, and the cells are washed and then overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of Molnupiravir or a vehicle control.

-

Incubation: The plates are incubated for a period that allows for the formation of visible plaques (e.g., 2-3 days).

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The concentration of Molnupiravir that inhibits plaque formation by 50% (EC50) is calculated.

dot

Caption: Experimental workflow for a plaque reduction assay.

MOVe-OUT Clinical Trial Protocol

A high-level overview of the MOVe-OUT trial protocol is as follows:

-

Study Design: Phase 3, randomized, placebo-controlled, double-blind, multicenter trial.[15]

-

Participant Population: Non-hospitalized, unvaccinated adults (≥18 years) with mild-to-moderate COVID-19, with symptom onset within 5 days, and at least one risk factor for severe disease.[15]

-

Randomization: Participants were randomized in a 1:1 ratio to receive either Molnupiravir or a matching placebo.[15]

-

Intervention: Molnupiravir (800 mg) or placebo administered orally twice daily for 5 days.[15]

-

Primary Endpoints:

-

Key Secondary Endpoints: Time to resolution or improvement of COVID-19 signs and symptoms.

-

Statistical Analysis: The primary efficacy analysis was a comparison of the proportion of participants with hospitalization or death between the two treatment groups.

dot

Caption: Logical flow of the MOVe-OUT clinical trial.

Conclusion

The discovery and development of Molnupiravir represent a significant advancement in the field of antiviral therapeutics. From its origins in the search for treatments for alphaviruses to its rapid deployment as an oral treatment for COVID-19, the journey of this compound underscores the importance of basic scientific research and the ability to pivot drug development programs in response to global health crises. Its unique mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy and safety have established Molnupiravir as a valuable tool in the management of COVID-19.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molnupiravir Revisited—Critical Assessment of Studies in Animal Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and safety of molnupiravir for the treatment of SARS-CoV-2 infection: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. globalbiodefense.com [globalbiodefense.com]

- 13. researchgate.net [researchgate.net]

- 14. Molnupiravir for Oral Treatment of Covid-19 in Nonhospitalized Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rebelem.com [rebelem.com]

MK-447 as a Free Radical Scavenger: An In-Depth Technical Guide for In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxygen-derived free radicals are implicated as key contributors to the pathophysiology of inflammatory disorders. Consequently, compounds with the ability to scavenge these reactive species are of significant therapeutic interest. MK-447, an experimental anti-inflammatory agent, has been identified as possessing potent free radical scavenging properties. This technical guide provides a comprehensive overview of the in vitro methodologies for evaluating the free radical scavenging and antioxidant potential of this compound. It details the experimental protocols for key assays, including DPPH, ABTS, hydroxyl radical, and superoxide radical scavenging, and provides templates for the systematic presentation of quantitative data. Furthermore, this guide illustrates the underlying signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding and application of these methods in a research and drug development context.

Introduction to this compound and its Antioxidant Potential

This compound (2-aminomethyl-4-t-butyl-6-propionylphenol) is a compound that has been investigated for its anti-inflammatory properties. A significant aspect of its mechanism of action is believed to be its capacity to act as an antioxidant by scavenging oxygen-derived free radicals.[1] Early studies utilized techniques such as pulse radiolysis to determine the rate constants for the reaction of this compound with specific free radicals, including the highly reactive hydroxyl (•OH) and superoxide (O₂•⁻) radicals.[1] Additionally, its antioxidant capacity has been explored in biological contexts, such as rat liver microsomal lipid peroxidation systems.[1] This body of work suggests that a crucial component of this compound's anti-inflammatory effect is its ability to mitigate oxidative stress.

This guide provides the technical framework for researchers to conduct and analyze in vitro free radical scavenging assays to further characterize the antioxidant profile of this compound.

Data Presentation: Quantifying Free Radical Scavenging Activity

A systematic approach to data presentation is crucial for comparing the efficacy of a test compound across different assays and against standard antioxidants. The following tables are provided as templates for summarizing the quantitative data obtained from in vitro free radical scavenging experiments with this compound.

Table 1: IC₅₀ Values for this compound in Radical Scavenging Assays

The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of an antioxidant. It represents the concentration of the test compound required to scavenge 50% of the free radicals in the assay system.

| Assay Type | Test Compound | IC₅₀ (µM) | Standard Compound | IC₅₀ of Standard (µM) |

| DPPH Radical Scavenging | This compound | Data to be determined | Ascorbic Acid / Trolox | Data to be determined |

| ABTS Radical Scavenging | This compound | Data to be determined | Trolox / Ascorbic Acid | Data to be determined |

| Hydroxyl Radical Scavenging | This compound | Data to be determined | Mannitol / Thiourea | Data to be determined |

| Superoxide Radical Scavenging | This compound | Data to be determined | Quercetin / Gallic Acid | Data to be determined |

Table 2: Reaction Rate Constants of this compound with Specific Free Radicals

For a more in-depth mechanistic understanding, determining the second-order rate constants (k) for the reaction of this compound with specific radicals is highly informative. While specialized techniques like pulse radiolysis are often required, the data provides a direct measure of reactivity.

| Free Radical Species | Reaction Rate Constant (k) with this compound (M⁻¹s⁻¹) | Reference Compound | Reaction Rate Constant (k) with Reference (M⁻¹s⁻¹) |

| Hydroxyl Radical (•OH) | Data to be determined | e.g., Mannitol | Data to be determined |

| Superoxide Radical (O₂•⁻) | Data to be determined | e.g., Superoxide Dismutase | Data to be determined |

Experimental Protocols

The following sections provide detailed methodologies for the most common in vitro assays to assess the free radical scavenging activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant compound, which donates a hydrogen atom to the DPPH radical.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well microplate, add various concentrations of the this compound solution.

-

Add the DPPH solution to each well to initiate the reaction.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a microplate reader.

-

A control well containing the solvent and DPPH solution is also measured.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless neutral form. The extent of color inhibition is a measure of the antioxidant's scavenging capacity.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•⁺ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add various concentrations of the this compound solution to a 96-well microplate.

-

Add the diluted ABTS•⁺ solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation and IC₅₀ Determination: The percentage of scavenging and the IC₅₀ value are calculated as described for the DPPH assay.

Hydroxyl Radical (•OH) Scavenging Assay

Principle: The hydroxyl radical is a highly reactive oxygen species. This assay often utilizes the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) to generate hydroxyl radicals. The radicals then degrade a detector molecule, such as deoxyribose. The extent of degradation is measured, and the ability of an antioxidant to inhibit this degradation reflects its hydroxyl radical scavenging activity.

Methodology:

-

Reagent Preparation:

-

Prepare solutions of FeCl₃, EDTA, ascorbic acid, H₂O₂, and 2-deoxyribose in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

-

Assay Procedure:

-

In a test tube, mix the deoxyribose, FeCl₃, EDTA, H₂O₂, and various concentrations of this compound.

-

Initiate the reaction by adding ascorbic acid.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

Heat the mixture in a boiling water bath to develop a pink color.

-

Cool the tubes and measure the absorbance at 532 nm.

-

-

Calculation of Scavenging Activity: The scavenging activity is calculated based on the inhibition of deoxyribose degradation, reflected by the reduction in pink color intensity.

Superoxide Radical (O₂•⁻) Scavenging Assay

Principle: This assay typically uses a non-enzymatic system, such as the phenazine methosulfate (PMS) and NADH system, to generate superoxide radicals. These radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan. The antioxidant's ability to scavenge the superoxide radicals and inhibit the formation of formazan is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare solutions of NBT, NADH, and PMS in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

-

Assay Procedure:

-

In a 96-well microplate, add various concentrations of this compound, NADH solution, and NBT solution.

-

Initiate the reaction by adding PMS.

-

Incubate the plate at room temperature for a specified time (e.g., 5 minutes).

-

Measure the absorbance at 560 nm.

-

-

Calculation and IC₅₀ Determination: The percentage of superoxide radical scavenging and the IC₅₀ value are calculated similarly to the DPPH assay.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, provide visual representations of the core concepts and workflows discussed in this guide.

Caption: General mechanism of free radical scavenging by this compound.

Caption: Workflow for the in vitro DPPH radical scavenging assay.

Caption: Generation and scavenging of the ABTS radical cation.

Conclusion

References

Unraveling the Pharmacological Profile of MK-4482 (Molnupiravir): A Technical Guide

Disclaimer: The designation "MK-447" is associated with multiple compounds in scientific literature, including a nonsteroidal anti-inflammatory agent. This technical guide focuses on the antiviral agent MK-4482 , also known as Molnupiravir (EIDD-2801) , a prodrug of β-D-N4-hydroxycytidine (NHC), which has been a subject of extensive research and development for the treatment of RNA virus infections, most notably COVID-19.

Executive Summary

Molnupiravir (MK-4482) is an orally bioavailable small molecule with a novel mechanism of action that distinguishes it from many other antiviral agents. It is a prodrug that is rapidly converted in vivo to its active metabolite, β-D-N4-hydroxycytidine (NHC). The triphosphate form of NHC (NHC-TP) acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), leading to the accumulation of mutations in the viral genome. This process, termed "viral error catastrophe" or "lethal mutagenesis," ultimately inhibits viral replication.[1][2] Preclinical and clinical studies have demonstrated its broad-spectrum activity against various RNA viruses. This guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, pharmacodynamics, and detailed experimental protocols for its evaluation.

Mechanism of Action: Viral Error Catastrophe

The primary antiviral mechanism of molnupiravir is not direct inhibition of a viral enzyme but rather the induction of a high rate of mutations in the viral genome, leading to the production of non-viable virions.[3]

2.1 Prodrug Activation and Intracellular Metabolism:

Following oral administration, molnupiravir is rapidly and extensively hydrolyzed by host esterases in the plasma to release its active metabolite, NHC.[3] NHC is then taken up by host cells via nucleoside transporters and is subsequently phosphorylated by host kinases to its active triphosphate form, NHC-TP.[1][4][5]

2.2 Incorporation into Viral RNA and Mutagenesis:

NHC-TP is a ribonucleoside analog that can be utilized as a substrate by the viral RNA-dependent RNA polymerase (RdRp) during viral genome replication.[6] Due to tautomerism, NHC can mimic both cytidine and uridine. This dual-coding potential is the basis of its mutagenic activity. When incorporated into the newly synthesized viral RNA strand, NHC can be read as either a 'C' or a 'U' by the RdRp in subsequent rounds of replication. This leads to the introduction of G-to-A and C-to-U transition mutations in the viral genome.[7][8] The accumulation of these mutations throughout the viral genome results in a non-functional viral progeny, a phenomenon known as "error catastrophe."[3]

Figure 1: Mechanism of action of Molnupiravir (MK-4482).

Pharmacodynamics: In Vitro and In Vivo Activity

3.1 In Vitro Antiviral Activity:

The active metabolite of molnupiravir, NHC, has demonstrated potent antiviral activity against a broad range of RNA viruses in various cell lines. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are summarized in the table below.

| Virus | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | Reference(s) |

| SARS-CoV-2 | Vero | - | 0.3 | - | [9] |

| SARS-CoV-2 | Calu-3 | - | 0.08 | - | [9] |

| SARS-CoV-2 | Vero E6-GFP | - | - | 0.3 | [9] |

| SARS-CoV-2 | Huh7 | - | - | 0.4 | [9] |

| SARS-CoV-2 (Liverpool) | hACE2-A549 | - | 0.04-0.16 | - | [10] |

| SARS-CoV-2 (Alpha) | hACE2-A549 | - | 0.04-0.16 | - | [10] |

| SARS-CoV-2 (Beta) | hACE2-A549 | - | 0.04-0.16 | - | [10] |

| SARS-CoV-2 (Delta) | hACE2-A549 | - | 0.04-0.16 | - | [10] |

| MERS-CoV | - | - | - | 0.56 | [11] |

| Murine Hepatitis Virus | - | - | - | 0.17 | [11] |

| Dengue Virus (DENV-2) | imHC | - | 0.7 | - | [12] |

| Zika Virus (ZIKV) | imHC | - | 0.5 | - | [12] |

| Chikungunya Virus | Vero | - | 0.4 | - | [12] |

| Influenza A (H1N1) | Vero | - | 0.8 | - | [12] |

| RSV-A | HEp-2 | - | 4.6 | - | [12] |

3.2 In Vivo Efficacy:

Preclinical studies in various animal models have been crucial in demonstrating the in vivo efficacy of molnupiravir. These studies have shown that oral administration of molnupiravir can significantly reduce viral titers, improve clinical signs, and reduce lung pathology.[13]

| Animal Model | Virus | Dose (mg/kg) | Key Findings | Reference(s) |

| Ferret | SARS-CoV-2 | 5 or 15 | Completely blocked transmission to untreated contact ferrets. | [2] |

| Syrian Hamster | SARS-CoV-2 | 250 | Significantly inhibited virus replication in the lungs. | [1] |

| K18-hACE2 Mouse | SARS-CoV-2 | 20 | Improved clinical score and significantly decreased mortality. | [1] |

| Macaque | SARS-CoV-2 | - | Successfully reduced the viral load in the airways. | [13] |

Pharmacokinetics

The pharmacokinetic profile of molnupiravir is characterized by its rapid conversion to the active metabolite NHC.[14]

4.1 Absorption and Metabolism:

Following oral administration, molnupiravir is rapidly absorbed and hydrolyzed to NHC.[14] Little to no prodrug is detected in the plasma.[15] The active metabolite, NHC, is then distributed to various tissues.[16]

4.2 Human Pharmacokinetic Parameters (for NHC):

| Parameter | Value (after 800 mg oral dose) | Reference(s) |

| Cmax | 2970 ng/mL | [16] |

| Tmax | 1.5 hours | [16] |

| AUC0-12h | 8360 h*ng/mL | [16] |

| Half-life | Dose-dependent (0.907 - 7.08 h) | [17] |

4.3 Animal Pharmacokinetic Data:

Studies in cynomolgus monkeys and ferrets have shown that molnupiravir exhibits excellent pharmacokinetic properties, with a single oral dose of 128 mg/kg in ferrets resulting in NHC lung concentrations of 10.7 ± 1.2 nmol/g.[9]

Experimental Protocols

5.1 In Vitro Antiviral Activity Assay (Plaque Reduction Assay):

This protocol is designed to determine the concentration of NHC required to inhibit viral plaque formation in cell culture.

-

Cell Seeding: Seed a suitable cell line (e.g., Vero E6 for SARS-CoV-2) into 6-well or 12-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of NHC in cell culture medium.

-

Infection: Infect the cell monolayers with the virus at a low multiplicity of infection (MOI) for 1-2 hours.

-

Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of NHC.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

-

Visualization and Quantification: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

5.2 In Vivo Efficacy Study in a Syrian Hamster Model of SARS-CoV-2:

This protocol outlines a typical in vivo study to evaluate the therapeutic efficacy of molnupiravir.

Figure 2: Experimental workflow for an in vivo efficacy study.

-

Animal Model: Use adult Syrian hamsters, which are susceptible to SARS-CoV-2 infection and develop respiratory disease.[1]

-

Infection: Anesthetize the hamsters and intranasally inoculate them with a defined dose of SARS-CoV-2.

-

Treatment Groups: Randomly assign animals to different treatment groups, including a vehicle control and one or more doses of molnupiravir.

-

Drug Administration: Prepare molnupiravir in a suitable vehicle and administer it orally via gavage, typically twice daily for a specified duration (e.g., 4-5 days), starting shortly after infection.[1]

-

Monitoring: Monitor the animals daily for clinical signs of disease, including body weight loss and changes in activity.

-

Endpoint Analysis: At a predetermined time point (e.g., day 4 post-infection), euthanize the animals and collect tissues, particularly the lungs.

-

Viral Load Quantification: Homogenize the lung tissue and determine the viral load using quantitative reverse transcription PCR (qRT-PCR) for viral RNA and a tissue culture infectious dose 50 (TCID50) assay for infectious virus titers.[1]

-

Histopathology: Fix lung tissue sections and perform histological analysis to assess the extent of inflammation and tissue damage.

5.3 Intracellular NHC-TP Formation Assay:

This protocol describes a method to measure the intracellular concentration of the active triphosphate form of NHC.

-

Cell Culture and Treatment: Culture relevant cells (e.g., human peripheral blood mononuclear cells - PBMCs) and incubate them with NHC at various concentrations and for different time points.

-

Cell Lysis and Extraction: Harvest the cells, wash them to remove extracellular drug, and lyse them to release the intracellular contents. Extract the nucleotides using a method like protein precipitation with cold methanol.

-

Sample Analysis by LC-MS/MS: Analyze the cell lysates using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify NHC, NHC-monophosphate, NHC-diphosphate, and NHC-triphosphate.[18]

-

Data Analysis: Determine the intracellular concentrations of each metabolite over time to understand the kinetics of NHC phosphorylation.

Conclusion

Molnupiravir (MK-4482) represents a significant advancement in antiviral therapy due to its unique mechanism of action that promotes viral error catastrophe. Its oral bioavailability and broad-spectrum activity against RNA viruses have made it a valuable tool in the management of viral infections. The comprehensive pharmacological data presented in this guide, including its mechanism, in vitro and in vivo activity, and pharmacokinetic profile, provide a solid foundation for further research and development in the field of antiviral therapeutics. The detailed experimental protocols offer a practical resource for scientists working to evaluate and understand the properties of this and similar antiviral agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molnupiravir Revisited—Critical Assessment of Studies in Animal Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molnupiravir: Mechanism of action, clinical, and translational science – ScienceOpen [scienceopen.com]

- 15. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Discovery, Development, and Patent Trends on Molnupiravir: A Prospective Oral Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

Initial Preclinical Efficacy of Molnupiravir (MK-4482): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molnupiravir (MK-4482, EIDD-2801) is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). It demonstrates broad-spectrum antiviral activity against numerous RNA viruses, including SARS-CoV-2 and its variants of concern. The primary mechanism of action is lethal mutagenesis, a process that increases the frequency of viral RNA mutations, leading to a catastrophic accumulation of errors that halts replication.[1][2] Preclinical studies in various cell culture and animal models have been pivotal in establishing its efficacy. This guide summarizes the core quantitative data from these initial studies, details the experimental protocols employed, and visualizes the key pathways and workflows.

Mechanism of Action: Viral Error Catastrophe

Molnupiravir's antiviral strategy does not involve direct enzyme inhibition but rather the introduction of catastrophic errors during viral RNA replication.[3]

-

Prodrug Activation : Following oral administration, Molnupiravir (a 5'-isobutyrate prodrug) is rapidly hydrolyzed by host esterases in the plasma to release its active nucleoside analog, NHC (also known as EIDD-1931).[3][4]

-

Cellular Uptake and Phosphorylation : NHC is transported into host cells and sequentially phosphorylated by host kinases to its active 5'-triphosphate form, NHC-TP.[4][5]

-

Incorporation into Viral RNA : The viral RNA-dependent RNA polymerase (RdRp) mistakes NHC-TP for natural cytidine triphosphate (CTP) or uridine triphosphate (UTP).[2][5] It is then incorporated into the nascent viral RNA strand.[4]

-

Lethal Mutagenesis : Once incorporated, the NHC molecule can tautomerize, allowing it to pair with either guanosine or adenosine during subsequent rounds of replication.[5][6] This leads to a rapid accumulation of G-to-A and C-to-U transition mutations throughout the viral genome.[7] This high mutation rate overwhelms the virus's proofreading machinery, resulting in "error catastrophe" and the production of non-viable viral progeny.[1][3]

In Vitro Efficacy

The antiviral activity of Molnupiravir's active form, NHC, has been evaluated against SARS-CoV-2 and its variants in various cell-based assays. The 50% effective concentration (EC50) is a key metric from these studies.

| Virus Isolate | Cell Line | EC50 / IC50 (µM) | Reference |

| SARS-CoV-2 | Vero Cells | 0.3 | [8] |

| SARS-CoV-2 | Calu-3 (Human Lung) | 0.08 | [8] |

| SARS-CoV-2 | Vero E6-GFP | 0.3 | [8] |

| SARS-CoV-2 | Huh7 Cells | 0.4 | [8] |

| SARS-CoV-2 | HEK-293 (RdRp Assay) | 0.22 | [8] |

| SARS-CoV-2 (Clinical Isolate) | Not Specified | 3.4 | [8] |

Experimental Protocol: In Vitro Antiviral Activity Assay

This protocol outlines a typical method for determining the antiviral potency of NHC using a cytopathic effect (CPE) assay in Vero E6 cells.[9]

-

Cell Preparation : Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.

-

Compound Preparation : Prepare a serial dilution of NHC in a cell culture medium.

-

Infection : Aspirate the growth medium from the cells and infect them with a SARS-CoV-2 isolate at a specified multiplicity of infection (MOI), typically around 0.1.[9]

-

Treatment : After a brief incubation period for viral adsorption, remove the inoculum and add the prepared dilutions of NHC to the wells. Include vehicle-only wells as negative controls and uninfected wells as baseline controls.

-

Incubation : Incubate the plates for a period sufficient for the virus to cause significant CPE in the control wells (typically 3-5 days).

-

Quantification of CPE : Assess cell viability to quantify the cytopathic effect. This is commonly done using a colorimetric assay (e.g., MTS or CellTiter-Glo) that measures metabolic activity.

-

Data Analysis : Calculate the drug concentration that inhibits CPE by 50% (EC50) by fitting the dose-response data to a four-parameter logistic regression curve.

In Vivo Efficacy: Syrian Hamster Model

The Syrian hamster is a well-established model for moderate COVID-19-like lung disease.[10] Studies in this model have demonstrated that Molnupiravir treatment significantly reduces viral replication in both the upper and lower respiratory tracts.[10][11]

| SARS-CoV-2 Variant | Tissue | Metric | Result | Reference |

| B.1-G (Parental) | Lungs | Infectious Titer Reduction | 1.8 log10 reduction | [12] |

| B.1.1.7 (Alpha) | Lungs | Infectious Titer Reduction | 1.9 log10 reduction | [12] |

| B.1.351 (Beta) | Lungs | Infectious Titer Reduction | 2.5 log10 reduction | [12] |

| Alpha, Beta, Delta | Lungs | Infectious Titer | Significant reduction vs. vehicle | [11] |

| Omicron | Lungs & Trachea | Infectious Titer | Reduced to undetectable levels | [10][11] |

| Omicron | Oral Swabs | Viral RNA Load | Significant reduction | [13] |

Experimental Protocol: Syrian Hamster Efficacy Study

This protocol describes a common workflow for assessing the in vivo efficacy of Molnupiravir against SARS-CoV-2 variants.[10][11][14]

-

Animal Acclimatization : House female Syrian hamsters in appropriate biocontainment facilities (BSL-3) and allow them to acclimate.

-

Infection : Lightly anesthetize the hamsters and intranasally infect them with a standardized dose of a SARS-CoV-2 variant (e.g., 10³ TCID50).[11]

-

Group Allocation : Randomly assign animals to a vehicle control group or a treatment group.

-

Treatment Regimen : Begin treatment 12 hours post-infection. Administer Molnupiravir (e.g., 250 mg/kg) or a vehicle solution via oral gavage twice daily (every 12 hours).[10][11]

-

Monitoring : Monitor animals daily for clinical signs, such as weight loss.[11] Collect oral swabs on days 2 and 4 post-infection to measure viral shedding.[11]

-

Necropsy and Sample Collection : At the end of the study (typically day 4 post-infection), euthanize the animals. Collect tissues, including lungs and trachea, for virological and histopathological analysis.[11]

-

Analysis :

-

Viral Load : Quantify viral RNA from swabs and tissue homogenates using qRT-PCR.

-

Infectious Titer : Determine the amount of infectious virus in tissue homogenates using a TCID50 assay on Vero E6 cells.[14]

-

Histopathology : Examine lung tissue sections for signs of inflammation and viral antigen presence.[10]

-

In Vivo Efficacy: Ferret Transmission Model

Ferrets are considered a relevant model for SARS-CoV-2 transmission as they spread the virus efficiently with minimal symptoms, similar to young human adults.[15][16] Preclinical studies in this model were crucial for demonstrating Molnupiravir's potential to curb community spread.

The key finding was that therapeutic treatment of infected ferrets with Molnupiravir completely suppressed the spread of SARS-CoV-2 to untreated contact animals.[16] In one study, when infected and treated source ferrets were co-housed with untreated ferrets, none of the contact animals became infected. In contrast, all contact animals co-housed with placebo-treated source ferrets became infected.[16]

Experimental Protocol: Ferret Transmission Study

-

Animal Model : Use purpose-bred ferrets, confirmed to be seronegative for circulating influenza viruses.

-

Infection of Source Animals : Intranasally infect a group of "source" ferrets with SARS-CoV-2.

-

Initiation of Treatment : Begin oral treatment of the source ferrets with Molnupiravir (e.g., 5 or 15 mg/kg, twice daily) when they begin to shed virus, typically 12 to 36 hours post-infection.[15] A control group of source ferrets receives a placebo.

-

Co-housing : After treatment begins, co-house each source ferret with a naive, untreated "contact" ferret in the same cage to allow for direct contact transmission.

-

Monitoring of Transmission : Collect nasal washes from all contact animals daily to monitor for the presence of SARS-CoV-2 RNA and infectious virus, indicating a transmission event.

-

Endpoint : Continue monitoring for a sufficient period (e.g., 4-8 days) to determine if transmission occurred in each source-contact pair. The primary endpoint is the rate of infection in the contact animals.

References

- 1. What is the mechanism of Molnupiravir? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molnupiravir inhibits SARS-CoV-2 variants including Omicron in the hamster model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molnupiravir (MK-4482) is efficacious against Omicron and other SARS-CoV-2 variants in the Syrian hamster COVID-19 model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. JCI Insight - Molnupiravir inhibits SARS-CoV-2 variants including Omicron in the hamster model [insight.jci.org]

- 14. news-medical.net [news-medical.net]

- 15. Molnupiravir Blocks SARS-CoV-2 Transmission in Ferrets [medicaldialogues.in]

- 16. drugtargetreview.com [drugtargetreview.com]

An In-depth Technical Guide to the Core Targets of MK-447

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-447 is a nonsteroidal anti-inflammatory agent and a free radical scavenger with a multifaceted mechanism of action. This guide provides a comprehensive overview of the molecular targets of this compound and its active metabolite, O-sulfo-MK-447. The primary targets identified are cyclooxygenase (COX) and the Na+-K+-Cl- cotransport system. This document details the experimental evidence, quantitative data, and relevant methodologies to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

This compound, a phenolic compound, has demonstrated both anti-inflammatory and diuretic properties. Its mode of action is complex, involving direct effects on enzyme activity and ion transport, as well as the ability to scavenge free radicals. A crucial aspect of its pharmacology is its metabolism to an O-sulfo derivative, which is a potent inhibitor of a key ion transporter in the kidney. This guide will dissect the distinct targets of both the parent compound and its active metabolite.

Primary Molecular Targets

The core targets of this compound and its active metabolite can be categorized as follows:

-

This compound (Parent Compound):

-

Cyclooxygenase (COX): this compound modulates the activity of COX, a key enzyme in the synthesis of prostaglandins, which are critical mediators of inflammation.

-

Free Radicals: As a phenolic compound, this compound can directly scavenge various reactive oxygen species (ROS), thereby mitigating oxidative stress.

-

-

O-sulfo-MK-447 (Active Metabolite):

-

Na+-K+-Cl- Cotransporter (NKCC): The O-sulfo metabolite is a potent inhibitor of the Na+-K+-Cl- cotransporter, primarily in the thick ascending limb of the loop of Henle in the kidney. This inhibition is responsible for the diuretic effect of this compound.[1]

-

Cl-/HCO3- Exchanger: The metabolite also exhibits moderate inhibitory activity against the chloride-bicarbonate exchanger.[1]

-

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound and its metabolite.

Table 1: Inhibitory Activity of O-sulfo-MK-447 on Ion Transporters [1]

| Target | IC50 (M) | Number of Experiments (n) |

| [Na+,K+,Cl-] Cotransport System | 1.6 ± 0.5 x 10-6 | 4 |

| [Cl-/HCO3-] Exchanger | 6 ± 3 x 10-5 | 3 |

Table 2: Effects of this compound on Platelet Aggregation

| Aggregating Agent | This compound Effect |

| Collagen (5 mg/L) | Reduced aggregation (P < 0.01) |

| ADP (0.3-10 µmol/L) | Enhanced aggregation (P < 0.01) |

| STA2 (0.1-3 µmol/L) | Enhanced aggregation (P < 0.01) |

Signaling Pathways and Mechanisms of Action

Modulation of Prostaglandin Synthesis by this compound

This compound influences the arachidonic acid cascade by acting on cyclooxygenase. Its effect is complex, as it can both inhibit and, under certain conditions, enhance the formation of prostaglandins. This dual activity may be dependent on the peroxide tone of the cellular environment.

Caption: Modulation of the Prostaglandin Synthesis Pathway by this compound.

Inhibition of Na+-K+-Cl- Cotransporter by O-sulfo-MK-447

The active metabolite, O-sulfo-MK-447, exerts its diuretic effect by blocking the Na+-K+-Cl- cotransporter in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the blood, leading to increased excretion of these ions and water.

Caption: Mechanism of Diuretic Action of O-sulfo-MK-447.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX enzymes (COX-1 and COX-2).

Caption: Generalized Workflow for a COX Inhibition Assay.

Methodology:

-

Enzyme Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer.

-

Inhibitor Addition: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) or a vehicle control are added to the enzyme solution.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific time to allow for binding.

-

Substrate Addition: The reaction is initiated by adding a known concentration of arachidonic acid.

-

Incubation: The reaction mixture is incubated at a controlled temperature for a set period.

-

Reaction Termination: The reaction is stopped, typically by adding an acid.

-

Product Measurement: The amount of prostaglandin produced (e.g., PGE2) is quantified using methods such as ELISA or LC-MS/MS.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control, and the IC50 value is determined.

Na+-K+-Cl- Cotransporter (NKCC) Inhibition Assay (General Protocol)

This assay measures the inhibition of ion transport mediated by the Na+-K+-Cl- cotransporter, often using flux measurements of a radioactive tracer ion (e.g., 86Rb+ as a congener for K+) in cells expressing the cotransporter.

Caption: Generalized Workflow for an NKCC Inhibition Assay.

Methodology:

-

Cell Preparation: A suitable cell type endogenously or exogenously expressing the Na+-K+-Cl- cotransporter (e.g., human erythrocytes) is prepared.

-

Inhibitor Pre-incubation: The cells are pre-incubated with various concentrations of O-sulfo-MK-447 or a vehicle control.

-

Flux Initiation: The ion flux is initiated by adding a medium containing the ions transported by NKCC (Na+, K+, Cl-) and a radioactive tracer for one of the ions (commonly 86Rb+ as a substitute for K+).

-

Flux Period: The cells are incubated for a specific time to allow for the uptake of the radioactive tracer.

-

Flux Termination and Washing: The ion influx is stopped, and the cells are washed with a cold, isotonic solution to remove any extracellular tracer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The rate of ion flux is calculated, and the percentage of inhibition by O-sulfo-MK-447 is determined to calculate the IC50 value.

Free Radical Scavenging Assay (DPPH Assay - General Protocol)

This assay is a common method to evaluate the free radical scavenging ability of a compound. It is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

-

DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Sample Preparation: Various concentrations of this compound are prepared.

-

Reaction: The this compound solutions are mixed with the DPPH solution. A control containing the solvent instead of the sample is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark for a specific period.

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

This compound exhibits a dual mechanism of action, targeting both inflammatory pathways and renal ion transport. The parent compound, this compound, primarily functions as a modulator of cyclooxygenase and a free radical scavenger. Its diuretic and more potent anti-inflammatory effects are mediated by its active metabolite, O-sulfo-MK-447, which is a potent inhibitor of the Na+-K+-Cl- cotransporter. This detailed understanding of its molecular targets is essential for the further development and characterization of this and similar compounds. The provided data and generalized protocols offer a foundational guide for researchers in the field of pharmacology and drug discovery.

References

The Renal Hemodynamic Profile of MK-447: A Tale of Two Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The designation "MK-447" refers to two distinct pharmaceutical compounds with fundamentally different mechanisms of action and, consequently, disparate effects on renal hemodynamics. The contemporary and widely recognized this compound is the active metabolite of the antiviral drug Molnupiravir, known chemically as N-hydroxycytidine (NHC). An older compound, a potent diuretic agent chemically described as 2-aminomethyl-4-t-butyl-6-iodophenol, also shares the this compound designation. This guide will delineate the renal hemodynamic effects, or lack thereof, for both entities, with a primary focus on the antiviral agent due to its current clinical relevance. For the antiviral this compound (NHC), direct effects on renal hemodynamics have not been observed; however, its side effect profile can indirectly precipitate acute kidney injury. In contrast, the diuretic this compound exerts its influence through a potent metabolite that directly targets ion transport in the nephron.

Section 1: this compound (N-hydroxycytidine), the Active Metabolite of Molnupiravir

Molnupiravir is a prodrug that is rapidly metabolized to its active form, this compound or N-hydroxycytidine (NHC). NHC is a ribonucleoside analog that inhibits the replication of RNA viruses, including SARS-CoV-2.

Effects on Renal Hemodynamics: A Lack of Direct Impact

Pharmacokinetic studies of Molnupiravir indicate that renal clearance is not a significant route of elimination for its active metabolite, NHC.[1] The drug is primarily cleared through cellular metabolism, being incorporated into viral RNA.[1] Consequently, the product labeling for Molnupiravir states that no dosage adjustments are necessary for patients with any degree of renal impairment, including those with severe renal disease (eGFR <30 mL/min) or on dialysis.[2][3] This lack of reliance on renal excretion strongly suggests that this compound (NHC) does not directly modulate renal blood flow, glomerular filtration rate, or other key hemodynamic parameters.

Indirect Renal Effects: A Consequence of Adverse Events

While a direct pharmacological effect of this compound on renal hemodynamics is not supported by available data, there are case reports of acute renal failure in patients treated with Molnupiravir.[4][5] These instances are not attributed to a direct nephrotoxic effect of the drug but rather as a secondary consequence of its common side effects.

The most frequently reported adverse events associated with Molnupiravir are diarrhea, nausea, and dizziness.[1][5] In susceptible individuals, particularly those with pre-existing conditions or those taking concurrent medications like anti-hypertensives, these side effects can lead to dehydration and hypovolemia.[4][5] The resulting decrease in renal perfusion can precipitate pre-renal azotemia, which, if not promptly addressed, can progress to ischemic acute tubular necrosis.[4]

Table 1: Summary of Renal-Related Information for this compound (NHC) from Molnupiravir

| Parameter | Finding | Citation |

| Primary Route of Elimination | Cellular metabolism to uridine and/or cytidine | [1] |

| Renal Clearance | Not a meaningful route of elimination for the active metabolite (NHC) | [1] |

| Dosage Adjustment in Renal Impairment | Not required for mild, moderate, or severe renal impairment, including patients on dialysis | [2][3] |

| Reported Renal Adverse Events | Acute renal failure, acute tubular necrosis | [4][5] |

| Mechanism of Renal Adverse Events | Indirect, secondary to dehydration and hypovolemia from side effects (diarrhea, nausea, vomiting), leading to reduced renal perfusion. | [4][5] |

Experimental Protocols for Assessing Renal Effects of Antivirals

While specific studies on the direct renal hemodynamic effects of this compound (NHC) are not prevalent in the literature due to its non-renal route of clearance, standard methodologies would be employed to investigate such effects if a concern were to arise.

Table 2: Standard Experimental Protocols for Assessing Drug Effects on Renal Hemodynamics

| Experimental Method | Description | Key Parameters Measured |

| Inulin Clearance | The gold standard for measuring Glomerular Filtration Rate (GFR). Inulin, a polysaccharide, is freely filtered by the glomerulus and is not reabsorbed, secreted, or metabolized by the renal tubules. | Glomerular Filtration Rate (GFR) |

| Para-aminohippurate (PAH) Clearance | Used to measure Renal Plasma Flow (RPF). At low plasma concentrations, PAH is almost completely cleared from the renal plasma by a combination of glomerular filtration and tubular secretion. | Effective Renal Plasma Flow (ERPF), which is a close approximation of Renal Plasma Flow (RPF) |

| Measurement of Renal Blood Flow (RBF) | Calculated from the Renal Plasma Flow (RPF) and the hematocrit. | Renal Blood Flow (RBF) |

| Micropuncture Studies | In animal models, this technique allows for the direct sampling of fluid from different segments of the nephron to assess single-nephron GFR and tubular function. | Single-Nephron GFR, tubular fluid composition |

| Renal Artery Doppler Ultrasound | A non-invasive imaging technique used to measure blood flow velocity in the renal arteries. | Renal artery blood flow velocity, resistive index |

Signaling Pathway and Workflow Diagrams

The indirect pathway leading to potential renal injury from Molnupiravir's side effects can be visualized as follows:

Caption: Indirect pathway of potential renal injury from Molnupiravir.

Section 2: this compound (2-aminomethyl-4-t-butyl-6-iodophenol), the Diuretic Agent

An earlier compound also designated this compound is a diuretic agent. Research from 1989 indicates that this compound itself is a poor inhibitor of ion transport; however, its urinary metabolite, (O-sulfo)-MK-447, is a highly potent inhibitor of the [Na+,K+,Cl-] cotransport system in human red blood cells.[6]

Mechanism of Action on Renal Hemodynamics

The O-sulfo derivative of this this compound acts as a loop diuretic. Its primary mechanism of action is the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. This inhibition leads to a significant increase in the urinary excretion of sodium, potassium, and chloride, resulting in diuresis.

Table 3: In Vitro Inhibitory Activity of (O-sulfo)-MK-447

| Target Ion Transporter | Inhibitory Concentration (IC50) | Citation |

| [Na+,K+,Cl-] cotransport system | 1.6 +/- 0.5 x 10-6 M | [6] |

| [Cl-/HCO3-] exchanger | 6 +/- 3 x 10-5 M | [6] |

The potent inhibition of the [Na+,K+,Cl-] cotransporter by the metabolite of this older this compound is responsible for its salidiuretic (natriuretic and diuretic) action.[6] This mechanism is similar to that of other loop diuretics like furosemide and bumetanide, although the study suggests (O-sulfo)-MK-447 is a more potent inhibitor than furosemide.[6]

Signaling Pathway Diagram

The mechanism of action for the diuretic this compound can be illustrated as follows:

Caption: Mechanism of action of the diuretic this compound metabolite.

Conclusion

It is imperative for researchers, scientists, and drug development professionals to distinguish between the two compounds designated as this compound. The contemporary antiviral, the active metabolite of Molnupiravir, does not exert direct effects on renal hemodynamics, although its side effect profile can indirectly lead to acute kidney injury through dehydration. In contrast, the older diuretic compound, through its active metabolite, is a potent inhibitor of the Na-K-2Cl cotransporter, thereby directly influencing renal ion handling and water excretion. A clear understanding of the specific compound is crucial for accurate interpretation of data and appropriate clinical and developmental considerations.

References

- 1. Safety and efficiency of molnupiravir for COVID-19 patients with advanced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lagevrio (molnupiravir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 3. Safety and tolerability of molnupiravir and nirmatrelvir/ritonavir in patients with advanced chronic kidney disease and kidney failure; a cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. debuglies.com [debuglies.com]

- 5. medscidiscovery.com [medscidiscovery.com]

- 6. Evidence for the O-sulfo derivative of this compound as active metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Characterization of Molnupiravir (MK-447): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo characterization of Molnupiravir (formerly known as MK-447, and also as MK-4482 and EIDD-2801), an orally bioavailable antiviral agent. Molnupiravir has demonstrated potent activity against SARS-CoV-2 and other RNA viruses in numerous preclinical studies. This document summarizes key quantitative data, details experimental methodologies from pivotal in vivo studies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Lethal Mutagenesis

Molnupiravir is a prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). Following oral administration, it is rapidly converted to NHC, which is then taken up by host cells and phosphorylated to its active form, NHC-triphosphate (NHC-TP). NHC-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the viral RNA genome leads to an accumulation of mutations, a process termed "lethal mutagenesis" or "error catastrophe," ultimately resulting in the production of non-viable viral progeny and the termination of the infection.[1][2] This mechanism is distinct from many other antiviral drugs that directly inhibit viral enzymes.[1]

Quantitative In Vivo Efficacy

Molnupiravir has been evaluated in various animal models, consistently demonstrating a significant reduction in viral load and pathology. The following tables summarize key efficacy data from studies in hamsters, ferrets, and mice.

Table 1: Efficacy of Molnupiravir in the Syrian Hamster Model of SARS-CoV-2 Infection

| SARS-CoV-2 Variant | Dose (mg/kg, twice daily) | Treatment Initiation | Key Findings | Reference |

| B.1-G, B.1.1.7, B.1.351 | 200 | 1 hour pre-infection | Significant reduction in viral RNA (0.7-1.5 log10) and infectious virus titers (1.8-2.5 log10) in the lungs.[3] | [3] |

| Alpha, Beta, Delta, Omicron | 250 | 12 hours post-infection | Significant reduction of infectious virus in the lungs for all variants. For Omicron, infectious virus was reduced to below the limit of detection.[4] | [4] |

| Wuhan strain | 250 or 500 | 12 and 24 hours post-infection | Significantly decreased lung viral titers.[5] | [5] |

| Wuhan strain | Suboptimal doses | At time of infection | In combination with Favipiravir, a ~5 log10 reduction in infectious virus titers in the lungs was observed.[6] | [6] |

Table 2: Efficacy of Molnupiravir in the Ferret Model of SARS-CoV-2 Infection and Transmission

| Parameter | Dose (mg/kg, twice daily) | Treatment Initiation | Key Findings | Reference |

| Viral Load | 5 or 15 | 12 hours post-infection | Significant reduction in shed virus load within 12 hours; infectious particles became undetectable within 24 hours.[5] | [5] |

| Transmission | 1.25 | Post-infection | Infectious titers in the upper respiratory tract were lowered by >2 log orders, and direct-contact transmission was stopped.[7] | [7] |

| Prophylaxis | 5 | Pre-exposure | Blocked productive transmission from infected ferrets.[7] | [7] |

Table 3: Efficacy of Molnupiravir in Mouse Models of SARS-CoV-2 Infection

| Mouse Model | Dose (mg/kg, twice daily) | Treatment Initiation | Key Findings | Reference |

| K-18 hACE2 | 20 | 6 hours post-inoculation | Modest protection against weight loss, improved clinical score, and significantly decreased mortality.[5] | [5] |

In Vivo Pharmacokinetics

The pharmacokinetic profile of Molnupiravir and its active metabolite, NHC, has been characterized in several animal species. After oral administration, Molnupiravir is rapidly absorbed and converted to NHC.

Table 4: In Vivo Pharmacokinetic Parameters of NHC Following Oral Administration of Molnupiravir

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Dwarf Hamster | 250 (single dose) | ~1500 (NHC) | ~1.0 | - | - | [5] |

| Cat | ~15.4 (single dose) | 1551 (NHC) | 2.6 | - | 1.6 (NHC) | [8] |

| Human | 800 (single dose) | - | 1.0 (NHC) | - | 0.9-1.3 (NHC) | [9] |

Note: Direct comparison of pharmacokinetic parameters across species should be done with caution due to differences in metabolism and physiology.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for in vivo studies with Molnupiravir.

Syrian Hamster Infection Model

Objective: To evaluate the therapeutic efficacy of Molnupiravir against SARS-CoV-2 infection.

Animal Model: 8- to 10-week-old male and female Syrian Golden hamsters.[4]

Infection:

-

Anesthetize hamsters with isoflurane.

-

Intranasally inoculate with 10³ TCID₅₀ of SARS-CoV-2 in a total volume of 50 µL (25 µL per nare).[4]

Drug Administration:

-

Prepare Molnupiravir by dissolving in DMSO and resuspending in sterile saline.[4]

-

Initiate treatment 12 hours post-infection.

-

Administer Molnupiravir orally via gavage at a dose of 250 mg/kg every 12 hours for a total daily dose of 500 mg/kg.[4]

-

Continue treatment for the duration of the study (e.g., 4 days).[4]

Sample Collection and Analysis:

-

Monitor animals daily for clinical signs and weight loss.[4]

-

Collect oral swabs at specified time points (e.g., 2 and 4 days post-infection).[4]

-

Euthanize animals at the end of the study and collect tissues (lungs, trachea, nasal turbinates).[4][5]

-

Quantify viral RNA load using quantitative real-time PCR (RT-qPCR).[4][10]

-

Determine infectious virus titers using a TCID₅₀ assay on Vero E6 cells.[4][10]

-

Perform histopathological analysis of lung tissues to assess disease severity.[4]

Ferret Transmission Model

Objective: To assess the efficacy of Molnupiravir in blocking SARS-CoV-2 transmission.

Animal Model: Ferrets.[11]

Study Design:

-

Infect a group of ferrets (source animals) with SARS-CoV-2.

-

Initiate treatment with Molnupiravir in the source animals.

-

Co-house the treated source animals with uninfected, untreated contact ferrets.

-

Monitor both groups for signs of infection and quantify viral shedding.

Drug Administration:

-

Administer Molnupiravir orally twice daily at specified doses (e.g., 1.25 mg/kg).[7]

Sample Collection and Analysis:

-

Collect nasal washes or oral swabs from all animals at regular intervals.

-

Quantify viral RNA and infectious virus titers in the collected samples.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures enhances understanding. The following diagrams were created using Graphviz (DOT language).

Caption: SARS-CoV-2 replication cycle and the intervention point of Molnupiravir.

The diagram above illustrates the key steps in the SARS-CoV-2 lifecycle within a host cell, from entry and replication to assembly and release.[12] It also depicts the metabolic activation of Molnupiravir and its subsequent incorporation into the viral genome by the RdRp, leading to lethal mutagenesis.

Caption: Experimental workflow for in vivo efficacy testing of Molnupiravir in hamsters.

This flowchart outlines the key steps in a typical preclinical study to evaluate the efficacy of Molnupiravir in the Syrian hamster model, from animal preparation and infection to data analysis.[4]

Conclusion

The in vivo characterization of Molnupiravir has robustly demonstrated its efficacy in reducing viral replication and transmission of SARS-CoV-2 in multiple animal models. Its unique mechanism of lethal mutagenesis presents a high barrier to the development of viral resistance. The data and protocols summarized in this guide provide a comprehensive resource for researchers and professionals in the field of antiviral drug development, facilitating further investigation and understanding of this important therapeutic agent.

References

- 1. Molnupiravir: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Molnupiravir Inhibits Replication of the Emerging SARS-CoV-2 Variants of Concern in a Hamster Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molnupiravir inhibits SARS-CoV-2 variants including Omicron in the hamster model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molnupiravir Revisited—Critical Assessment of Studies in Animal Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The combined treatment of Molnupiravir and Favipiravir results in a potentiation of antiviral efficacy in a SARS-CoV-2 hamster infection model - UCL Discovery [discovery.ucl.ac.uk]

- 7. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Molnupiravir in Cats with Naturally Occurring Feline Infectious Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]